

# Physicochemical Properties of 3,4-Dimethyl-1-pentanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **3,4-Dimethyl-1-pentanol**

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## Introduction

**3,4-Dimethyl-1-pentanol** is a branched-chain primary alcohol with significance as a chiral building block in organic synthesis. Its structure, possessing two chiral centers, allows for the existence of four stereoisomers, making it a valuable precursor for the synthesis of complex, stereospecific molecules in the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of the core physicochemical properties of **3,4-Dimethyl-1-pentanol**, supported by generalized experimental protocols for their determination and a visualization of its synthetic pathway.

## Core Physicochemical Properties

The key physicochemical data for **3,4-Dimethyl-1-pentanol** are summarized in the tables below. These values represent a compilation from various chemical data sources.

## General and Physical Properties

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>16</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	116.20 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	6570-87-2	<a href="#">[1]</a>
Appearance	Colorless liquid (presumed)	Inferred
Density	0.8270 g/cm <sup>3</sup>	<a href="#">[4]</a> <a href="#">[5]</a>
Boiling Point	164.85 °C	<a href="#">[4]</a>
Melting Point	-30.45 °C (estimate)	<a href="#">[4]</a>
Refractive Index	1.4260	<a href="#">[4]</a> <a href="#">[5]</a>
pKa	15.12 ± 0.10 (Predicted)	<a href="#">[4]</a>

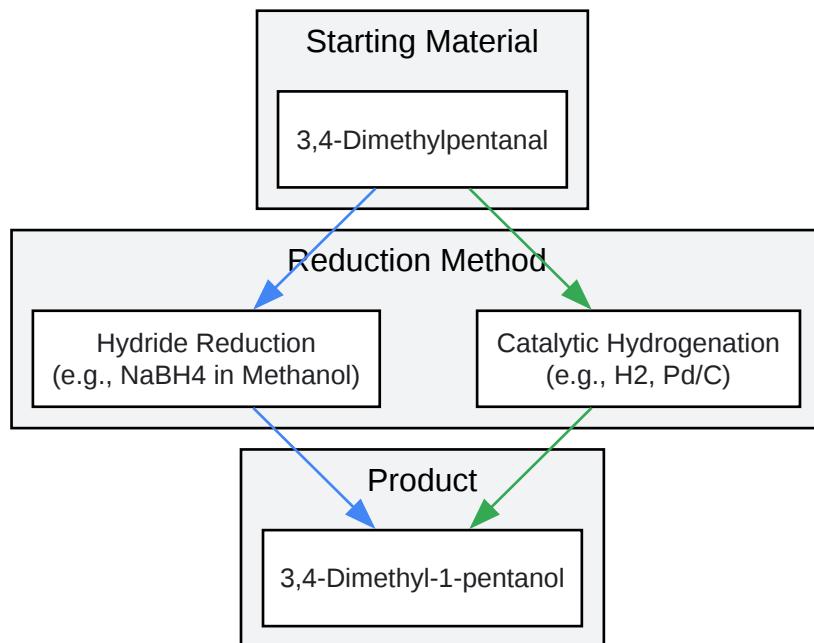
## Stereochemistry and Isomerism

**3,4-Dimethyl-1-pentanol** possesses two chiral centers at carbons 3 and 4. This gives rise to four distinct stereoisomers, comprising two pairs of enantiomers: (3R,4R)- and (3S,4S)-3,4-dimethylpentan-1-ol, and (3R,4S)- and (3S,4R)-3,4-dimethylpentan-1-ol.[\[6\]](#) The specific stereoisomer can significantly influence the biological activity and efficacy of derivative compounds, highlighting the importance of stereoselective synthesis.[\[6\]](#)

## Synthetic Pathway

A common and direct method for the synthesis of **3,4-Dimethyl-1-pentanol** is through the reduction of its corresponding aldehyde, 3,4-dimethylpentanal.[\[6\]](#) This transformation can be achieved through several methodologies, with hydride reduction and catalytic hydrogenation being two of the most prevalent.[\[6\]](#)

## Synthesis of 3,4-Dimethyl-1-pentanol

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Caption: Synthetic routes to **3,4-Dimethyl-1-pentanol**.

## Experimental Protocols

The following sections outline generalized experimental methodologies for the determination of the key physicochemical properties of a liquid organic compound such as **3,4-Dimethyl-1-pentanol**.

### Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

- Thiele tube or melting point apparatus with boiling point determination capability

- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Heating source (e.g., Bunsen burner or heating mantle)
- Mineral oil or other suitable heating bath fluid

**Procedure:**

- A small amount of the liquid sample (a few milliliters) is placed in the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- This assembly is then placed in a Thiele tube containing a heating bath fluid, or in a melting point apparatus.
- The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
- When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.
- The heat source is then removed, and the apparatus is allowed to cool slowly.
- The boiling point is recorded as the temperature at which the bubbling ceases and the liquid begins to be drawn back into the capillary tube.<sup>[7][8][9]</sup>

## Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of the liquid.

**Apparatus:**

- Pycnometer (a small glass flask with a fitted glass stopper with a capillary tube)
- Analytical balance
- Thermometer
- Water bath

Procedure:

- A clean and dry pycnometer is weighed accurately on an analytical balance ( $m_1$ ).
- The pycnometer is filled with distilled water of a known temperature and weighed again ( $m_2$ ).  
The density of water at this temperature ( $\rho_{\text{water}}$ ) is known.
- The pycnometer is emptied, dried thoroughly, and then filled with the sample liquid (**3,4-Dimethyl-1-pentanol**) at the same temperature.
- The pycnometer filled with the sample is weighed ( $m_3$ ).
- The density of the sample liquid ( $\rho_{\text{sample}}$ ) is calculated using the following formula:  
$$\rho_{\text{sample}} = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}.$$
[\[4\]](#)[\[10\]](#)[\[11\]](#)

## Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the extent to which light is bent when it passes through the liquid.

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper or pipette
- Soft tissue paper and a suitable solvent (e.g., ethanol or acetone)

Procedure:

- The prisms of the Abbe refractometer are cleaned with a soft tissue and a suitable solvent and allowed to dry.
- The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
- A few drops of the sample liquid are placed on the surface of the lower prism using a dropper.
- The prisms are closed and locked.
- The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
- The refractive index is read directly from the instrument's scale.
- The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.[\[3\]](#)[\[6\]](#)[\[12\]](#)

## Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Objective: To separate and identify the components of a volatile sample and to assess its purity.

Apparatus:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Appropriate capillary column (e.g., a polar column for an alcohol)
- Helium or other inert carrier gas
- Microsyringe for sample injection

Procedure:

- The GC-MS is set up with an appropriate temperature program for the oven, injector, and detector. A suitable capillary column is installed.
- A dilute solution of **3,4-Dimethyl-1-pentanol** in a volatile solvent is prepared.
- A small volume (typically 1  $\mu$ L) of the sample solution is injected into the GC inlet using a microsyringe.
- The sample is vaporized and carried by the inert gas through the column, where separation of components occurs based on their boiling points and interactions with the stationary phase.
- The separated components elute from the column at different times (retention times) and enter the mass spectrometer.
- In the mass spectrometer, the molecules are ionized and fragmented. The mass-to-charge ratio of these fragments is measured, producing a mass spectrum for each component.
- The retention time and the mass spectrum are used to identify the compound by comparison to known standards or spectral libraries. The peak area in the chromatogram can be used to determine the relative purity.[\[5\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **3,4-Dimethyl-1-pentanol**. The data presented, along with the generalized experimental protocols, offer a valuable resource for researchers and professionals engaged in organic synthesis and drug development. The stereochemical nature of this molecule underscores the importance of precise characterization and stereocontrolled synthesis in its application as a chiral building block.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)